Home > Products > Screening Compounds P54238 > (R,R)-Empagliflozin Impurity
(R,R)-Empagliflozin Impurity -

(R,R)-Empagliflozin Impurity

Catalog Number: EVT-13991458
CAS Number:
Molecular Formula: C23H27ClO7
Molecular Weight: 450.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Empagliflozin was developed as part of a class of medications aimed at managing blood glucose levels in diabetic patients. The impurities, including (R,R)-Empagliflozin impurity, arise during the synthesis process and are classified based on their chemical structure and origin. They are often identified through high-performance liquid chromatography (HPLC) methods, which allow for precise quantification and characterization of these compounds .

Synthesis Analysis

Methods and Technical Details

The synthesis of Empagliflozin and its impurities typically involves multi-step organic reactions. The process can include the use of various reagents and conditions to achieve the desired chemical transformations. For instance, one common method includes using 2-chloro-5-iodobenzoic acid as a starting material, which undergoes Friedel-Crafts acylation followed by several steps including nitro reduction and carbonyl reduction to yield the final product .

Recent advancements have focused on optimizing these synthetic routes to minimize impurities while maintaining cost-effectiveness. Techniques such as quality by design are employed to enhance the robustness of the synthesis process, ensuring that the final product meets stringent purity standards .

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis pathway for (R,R)-Empagliflozin impurity involves several key reactions:

  1. Friedel-Crafts Acylation: This reaction introduces acyl groups into aromatic systems, forming the backbone of Empagliflozin.
  2. Nitro Reduction: This step reduces nitro groups to amines, facilitating further transformations.
  3. Carbonyl Reduction: This reaction reduces carbonyl compounds to alcohols, crucial for forming hydroxyl functionalities in the final product.

These reactions must be carefully controlled to prevent the formation of unwanted by-products that could affect drug quality .

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of (R,R)-Empagliflozin impurity include:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.
  • Melting Point: Specific melting points may vary based on purity but are generally consistent with similar compounds.

Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .

Applications

Scientific Uses

Structural and Stereochemical Analysis

Configurational Isomerism in Empagliflozin-Related Impurities

Empagliflozin synthesis involves multiple chiral intermediates prone to stereochemical drift. The THF moiety (C3 position) and anomeric carbon (C1' of glucose) represent critical chiral centers where epimerization generates impurities:

  • THF Ring Inversion: Substitution of (3S)-hydroxytetrahydrofuran with its (3R)-enantiomer yields the (R)-furanose configuration [4] [9].
  • Anomeric Carbon Epimerization: Glycosidation during synthesis may produce α-anomers (e.g., Empagliflozin α Isomer, CAS 1620758-33-9) alongside the desired β-anomer [4] [9].
  • Glucose Hydroxyl Inversions: Epimerization at C2, C3, or C4 of the glucose unit (e.g., (1R)-1,5-Dihydroxyempagliflozin, CAS 1620758-34-0) [4].

Table 1: Key Empagliflozin Stereoisomeric Impurities | Impurity Name | CAS Registry No. | Chiral Center Alteration | Structural Feature | |--------------------------------|----------------------|-----------------------------------|------------------------------------------| | (R,R)-Empagliflozin Impurity | 129320036 | C3 (THF ring: R-config) | (3R)-Tetrahydrofuran linkage | | Empagliflozin R Isomer | 864070-43-9 | C3 (THF ring: R-config) | (1S)-Glucitol with (3R)-THF | | Empagliflozin α Isomer | 1620758-33-9 | C1' (Anomeric carbon: α-linkage) | α-Glucoside configuration | | (1R)-1,5-Dihydroxyempagliflozin| 1620758-34-0 | C2 (Glucose: R-config) | 1R-Hydroxyglucose derivative |

Synthetic routes employing Friedel-Crafts acylation (e.g., ketone 30 in Scheme 7) and glycosidation (hemi-ketal 33) are particularly vulnerable to racemization without stringent stereocontrol [3]. The Knochel Grignard methodology for aryl-iodide intermediates (e.g., 40) minimizes epimerization but requires rigorous temperature control [3].

Stereochemical Implications on Pharmacopeial Compliance

Pharmacopeial standards mandate ≤0.15% for unidentified impurities and ≤0.5% for specified stereoisomers in empagliflozin APIs. The (R,R)-isomer necessitates monitoring due to:

  • Chromatographic Co-elution Challenges: Close polarity to empagliflozin (logP difference ~0.3) causes near-baseline separation on C18 columns (resolution Rs ≈1.2) [9]. Phenyl-based stationary phases improve resolution (Rs >2.0) using acetonitrile/water (72:28) isocratic elution [9].
  • Mass Spectrometry Limitations: Identical mass transitions (m/z 450.91→135.05) prevent MS discrimination, requiring chromatographic resolution [8] [9].
  • Advanced Detection Strategies: UPLC-MS/MS with multiple reaction monitoring (MRM) achieves LOQs of 0.01–0.02 μg/mL, essential for ≤0.1% impurity thresholds [8] [9].

Table 2: Analytical Methods for (R,R)-Empagliflozin Quantification | Method | Column | Mobile Phase | LOD/LOQ | Resolution (Rs) | |--------------------------|--------------------------------|---------------------------|-------------------|---------------------| | HPLC-UV [9] | Shim-pack Phenyl (250×4.6 mm) | ACN:H₂O (72:28) | 0.01/0.05 μg/mL | 2.1 | | UPLC-MS/MS [8] | HSS C18 (50×2.1 mm, 1.7 μm) | 0.1% Formic acid/ACN | 0.005/0.018 μg/mL | 1.8 | | Stability-indicating HPLC [9] | CLC-Phenyl | Phosphate buffer:ACN (65:35) | 0.02/0.10 μg/mL | 1.9 |

Method validation confirms precision (RSD <2.0%), accuracy (98–102%), and robustness against pH (±0.2) and temperature (±5°C) variations [9].

Degradation Pathways Leading to (R,R)-Empagliflozin Impurity Formation

(R,R)-isomer formation occurs via three primary pathways during synthesis/storage:

Hydrolytic Degradation:

  • THF Ring Opening: Acidic conditions (pH <3) cleave the (3S)-THF ether linkage, generating phenol intermediate EMGA (CAS 864070-37-1). Subsequent re-cyclization may yield racemic THF, incorporating (3R)-isomer [4] [9].
  • Anomeric Hydrolysis: Glycosidic bond protonation at C1' under acidic stress releases aglycone IMPG (deglucosylated product), with recombination producing stereochemical inversions [4].

Oxidative Degradation:

  • Benzyl Peroxidation: Singlet oxygen attacks the chlorobenzyl methylene group, forming hydroperoxide POE (empagliflozin benzyl peroxide, Fig 1 in [8]). Subsequent homolytic cleavage generates radical species that epimerize glucose C2/C3 centers [8]. Excipient peroxides (e.g., Povidone, PEG) accelerate this pathway at >100 ppm peroxide levels [8].
  • THF Ring Oxidation: CYP3A4 metabolism generates 3-keto-tetrahydrofuran, susceptible to non-stereoselective reduction to (3R)-alcohol in vivo [10].

Thermal/Photochemical Pathways:

  • Solid-state heating (>40°C) induces THF ring inversion via radical epimerization (e.g., Wendlandt's method using photoredox catalysis) [3].
  • UV exposure promotes electron transfer from glucose O4 to chlorine, triggering C3' epimerization in the THF moiety [9].

Table 3: Degradation Pathways and Conditions for (R,R)-Isomer Formation | Pathway | Key Intermediate | Conditions | Maximum Impurity Level | |-----------------------|--------------------------------|------------------------------------|----------------------------| | Acid Hydrolysis | EMGA (CAS 864070-37-1) | 0.1M HCl, 24h, 25°C | 0.45% w/w | | Peroxidation | POE (Hydroperoxide) | 3% H₂O₂, 24h, 25°C | 0.32% w/w | | Thermal Epimerization | Radical anion | 60°C, 72h, solid-state | 0.18% w/w | | Photolysis | Chlorine radical intermediate | UVC 254nm, 48h | 0.12% w/w |

Mitigation strategies include:

  • Excipient Screening: Selecting low-peroxide binders (e.g., microcrystalline cellulose instead of povidone) [8].
  • Protective Packaging: Amber glass with oxygen scavengers to suppress photolytic/oxidative pathways [9].
  • Synthetic Control: Crystallization of per-acetylated intermediate 35 to remove α-anomers before deacetylation [3].

Properties

Product Name

(R,R)-Empagliflozin Impurity

IUPAC Name

(2R,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C23H27ClO7

Molecular Weight

450.9 g/mol

InChI

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19-,20-,21+,22-,23-/m1/s1

InChI Key

OBWASQILIWPZMG-JEOSHJBNSA-N

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl

Isomeric SMILES

C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.